Methyl 2-[(piperidin-4-yl)formamido]propanoate
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Overview
Description
. It is characterized by the presence of a piperidine ring, which is a six-membered saturated heterocyclic ring containing one nitrogen atom, and a formamide group attached to a propanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-[(piperidin-4-yl)formamido]propanoate typically involves the reaction of piperidine-4-carboxaldehyde with methyl 2-amino propanoate in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol under reflux conditions to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow chemistry techniques, which offer advantages in terms of efficiency, safety, and scalability. The process involves the continuous addition of reactants to a reactor where the reaction takes place under controlled conditions, followed by purification steps to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-[(piperidin-4-yl)formamido]propanoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can produce amines or alcohols.
Substitution: Substitution reactions can result in the formation of various substituted derivatives of the compound.
Scientific Research Applications
Methyl 2-[(piperidin-4-yl)formamido]propanoate has found applications in various scientific research areas:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It has been investigated for its potential use in drug development, particularly in the treatment of neurological disorders.
Industry: The compound is utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism by which Methyl 2-[(piperidin-4-yl)formamido]propanoate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological effects. Further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Methyl 2-[(piperidin-4-yl)formamido]propanoate can be compared with other similar compounds, such as:
Piperidine derivatives: These compounds share the piperidine ring structure and exhibit similar biological activities.
Formamide derivatives: These compounds contain the formamide group and are used in various chemical and pharmaceutical applications.
Propanoate derivatives: These compounds have the propanoate moiety and are involved in different chemical reactions and processes.
The uniqueness of this compound lies in its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and biological activities.
Properties
IUPAC Name |
methyl 2-(piperidine-4-carbonylamino)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3/c1-7(10(14)15-2)12-9(13)8-3-5-11-6-4-8/h7-8,11H,3-6H2,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNOWDFLAQQXXFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)NC(=O)C1CCNCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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